6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core, a thiadiazole ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include the formation of the chromeno-pyrrole core, the introduction of the thiadiazole ring, and the addition of the alkyl substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired functionalities.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives and thiadiazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H29N3O3S/c1-14(2)11-22-29-30-28(35-22)31-24(19-9-7-18(8-10-19)15(3)4)23-25(32)20-12-16(5)17(6)13-21(20)34-26(23)27(31)33/h7-10,12-15,24H,11H2,1-6H3 |
InChI Key |
LYOJBXABHJVLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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